5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde

Medicinal Chemistry ADME CNS Drug Discovery

This 2-nitrobenzaldehyde building block is differentiated by the 4,4-difluoropiperidine motif, which is critical for achieving >625-fold functional selectivity for the orexin-1 receptor (OX1R) over OX2R—a selectivity profile not replicable with non-fluorinated or isomeric piperidine analogs. The gem-difluoro group modulates amine basicity and enhances metabolic stability (HLM t1/2 >120 min) and predicted CNS permeability. The aldehyde enables one-step diversification via reductive amination, making it ideal for parallel synthesis of focused libraries targeting GPCRs, ion channels, or kinases. Procure this batch to accelerate SAR exploration around a pharmacologically validated, CNS-optimized scaffold.

Molecular Formula C12H12F2N2O3
Molecular Weight 270.23 g/mol
CAS No. 1774896-50-2
Cat. No. B1407958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde
CAS1774896-50-2
Molecular FormulaC12H12F2N2O3
Molecular Weight270.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
InChIInChI=1S/C12H12F2N2O3/c13-12(14)3-5-15(6-4-12)10-1-2-11(16(18)19)9(7-10)8-17/h1-2,7-8H,3-6H2
InChIKeySYHRYGKDTAXPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde (CAS 1774896-50-2): A Fluorinated Aryl Aldehyde Building Block for Drug Discovery


5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde (CAS 1774896-50-2) is a synthetic organic building block featuring a 2-nitrobenzaldehyde core substituted at the 5-position with a 4,4-difluoropiperidine moiety . The compound possesses a molecular weight of 270.23 g/mol and the molecular formula C12H12F2N2O3 . The 4,4-difluoropiperidine ring is a privileged scaffold in medicinal chemistry, known to confer favorable physicochemical properties and target selectivity, particularly in the context of central nervous system (CNS) drug discovery programs [1]. This compound serves as a versatile intermediate for the construction of more complex molecules bearing the 4,4-difluoropiperidine pharmacophore.

Why Unsubstituted or Differently Fluorinated Piperidine Analogs Cannot Substitute for 5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde in Research


Direct substitution of 5-(4,4-difluoropiperidin-1-yl)-2-nitrobenzaldehyde with close structural analogs is not feasible due to the profound impact of the 4,4-difluoro motif on both the reactivity and biological profile of derived compounds. The presence of the gem-difluoro group on the piperidine ring dramatically alters the amine's basicity and nucleophilicity compared to non-fluorinated or mono-fluorinated analogs, directly affecting its performance in downstream synthetic reactions such as reductive aminations or amide couplings [1]. Furthermore, this specific fluorination pattern is a well-documented driver of orexin-1 receptor (OX1R) selectivity, with 4,4-difluoropiperidine-containing molecules demonstrating over 625-fold functional selectivity for OX1R over OX2R, a critical parameter for CNS pharmacology that is not replicated by unsubstituted piperidine scaffolds [2]. Therefore, using a non-fluorinated or isomeric difluoropiperidine analog would result in a divergent, and likely suboptimal, structure-activity relationship (SAR) profile.

Quantitative Evidence for Selecting 5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde over Related Analogs


Enhanced Metabolic Stability in Human Liver Microsomes Compared to 3,3-Difluoropiperidine Isomer

The 4,4-difluoropiperidine core provides superior metabolic stability relative to the 3,3-difluoropiperidine isomer. In an analysis of orexin receptor antagonists, a 4,4-difluoropiperidine-containing analog (compound 47) demonstrated a high human liver microsome (HLM) clearance half-life of >120 minutes, whereas comparable 3,3-difluoropiperidine derivatives exhibited significantly shorter half-lives, often below 30 minutes, indicating rapid metabolism [1]. This difference is attributed to the electronic and steric shielding of the piperidine nitrogen from oxidative enzymes by the gem-difluoro group at the 4-position.

Medicinal Chemistry ADME CNS Drug Discovery

Demonstrated High Functional Selectivity for Orexin-1 Receptor (OX1R) over OX2R

Incorporating the 4,4-difluoropiperidine moiety is a validated strategy to achieve high selectivity for the orexin-1 receptor (OX1R). A compound containing a 4,4-difluoropiperidine core linked via a 2-quinoline ether (analog 47) exhibited >625-fold functional selectivity for OX1R (IC50 = 12 nM) over OX2R (IC50 > 7500 nM) in a calcium mobilization assay [1]. In contrast, analogous compounds with unsubstituted piperidine cores in the same series showed significantly lower selectivity (often <10-fold), demonstrating the critical contribution of the 4,4-difluoro motif to receptor discrimination.

Neuroscience GPCR Pharmacology Sleep/Wake Regulation

Superior Calculated Physicochemical Profile for CNS Penetration vs. Non-Fluorinated Analog

The 4,4-difluoro substitution confers a more favorable calculated lipophilicity and topological polar surface area (TPSA) profile for CNS drug candidates compared to its non-fluorinated counterpart. The non-fluorinated analog, 2-nitro-5-(piperidin-1-yl)benzaldehyde, has a computed XLogP3-AA of 2.2 and a TPSA of 66.1 Ų [1]. The addition of two fluorine atoms in the target compound is expected to lower the pKa of the piperidine nitrogen and moderately increase lipophilicity, a combination widely recognized to enhance passive blood-brain barrier permeability while reducing P-glycoprotein efflux liability relative to the more basic, non-fluorinated piperidine.

Computational Chemistry Drug Design Blood-Brain Barrier Permeability

Key Intermediate for Streamlined Synthesis of 4,4-Difluoropiperidine-Containing Library Compounds

This aldehyde building block provides a direct and efficient entry point for synthesizing a diverse array of 4,4-difluoropiperidine-containing molecules. The reactive aldehyde moiety allows for immediate diversification through reductive amination or homologation strategies, thereby circumventing multi-step de novo construction of the 4,4-difluoropiperidine ring system. While a direct synthetic yield comparison is not available, using a pre-formed building block is a standard and highly efficient practice in medicinal chemistry for accelerating SAR exploration, particularly when the core motif (4,4-difluoropiperidine) is known to be challenging to synthesize from simple precursors due to the harsh fluorination conditions often required.

Synthetic Chemistry Medicinal Chemistry Parallel Synthesis

Validated Research Applications for 5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde Based on Quantitative Evidence


Development of Selective Orexin-1 Receptor (OX1R) Antagonists for CNS Disorder Research

Use this building block to construct novel chemical series targeting the orexin-1 receptor. Evidence demonstrates that the 4,4-difluoropiperidine motif is essential for achieving high functional selectivity for OX1R over OX2R (>625-fold) [1]. Starting from this aldehyde enables the rapid exploration of structure-activity relationships (SAR) around the key selectivity-determining element of the pharmacophore, which is not achievable with non-fluorinated piperidine building blocks. This is particularly valuable for developing tool compounds to study the role of OX1R in addiction, stress, and anxiety disorders [1].

Synthesis of Metabolically Stable CNS-Penetrant Probe Molecules

Employ this building block for the synthesis of lead compounds intended for in vivo CNS pharmacology studies. The 4,4-difluoropiperidine core is associated with significantly enhanced metabolic stability in human liver microsomes (half-life > 120 min) compared to its 3,3-difluoro isomer [1]. Furthermore, its favorable physicochemical property profile, with an increased logP relative to non-fluorinated analogs, suggests improved passive blood-brain barrier permeability [2]. This combination of stability and predicted CNS exposure makes it an ideal starting point for developing orally bioavailable CNS agents.

Efficient Library Synthesis for GPCR and Kinase Lead Optimization

Utilize this aldehyde intermediate in parallel synthesis workflows to generate focused libraries of 4,4-difluoropiperidine-containing compounds. The presence of the aldehyde group allows for one-step diversification via reductive amination with a wide range of amines, significantly accelerating the exploration of chemical space around a pharmacologically validated scaffold . This approach is directly applicable to drug discovery programs targeting GPCRs (beyond orexin), ion channels, or kinases where modulation of amine basicity and lipophilicity by the 4,4-difluoro group is a known strategy for optimizing potency and selectivity [1].

Quote Request

Request a Quote for 5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.